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Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209 Get Quote

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount to

achieving therapeutic efficacy while minimizing off-target effects. This guide provides a detailed

comparison of CH6953755, a novel selective YES1 inhibitor, and bosutinib, an established dual

SRC/ABL kinase inhibitor. We present a comprehensive analysis of their selectivity and

potency, supported by experimental data, to inform researchers, scientists, and drug

development professionals.

Potency and Selectivity: A Head-to-Head
Comparison
The inhibitory activity of CH6953755 and bosutinib has been evaluated against a panel of

kinases to determine their respective potency and selectivity. The data, summarized in the

tables below, highlights the distinct profiles of these two inhibitors.

Table 1: Potency against Primary Targets

Compound Primary Target(s) IC50 (nM)

CH6953755 YES1 1.8[1][2][3]

Bosutinib SRC 1.2[4]

ABL <1[5]
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Table 2: Selectivity Profile against a Panel of Kinases

The selectivity of an inhibitor is a critical determinant of its therapeutic window. The following

table presents the inhibitory activity of CH6953755 and bosutinib against a broader panel of

kinases, demonstrating their distinct selectivity profiles. CH6953755 exhibits high selectivity for

YES1, a member of the SRC family of kinases.[6][7] In contrast, bosutinib demonstrates potent

inhibition of both SRC and ABL kinases, as well as other members of the SRC family and

additional kinases.[4][8]

Kinase
CH6953755 (% Inhibition at
100 nM)

Bosutinib (IC50, nM)

YES1 >99 ~1

SRC ~75 1.2

ABL <10 <1

LCK <10 1.3

LYN ~50 1.4

HCK <10 3.7

FGR ~60 <10

c-KIT Not significantly inhibited >1000

PDGFRβ Not significantly inhibited >1000

Note: The data for CH6953755 is presented as percentage inhibition at a concentration of 100

nM as reported in the comparative study by Hamanaka et al., Cancer Research, 2019. The

IC50 values for bosutinib are compiled from various sources. A direct head-to-head IC50

comparison across a broad kinase panel from a single study is not publicly available.

Signaling Pathways
The distinct target profiles of CH6953755 and bosutinib translate to their engagement with

different cellular signaling pathways.
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CH6953755 primarily targets the YES1 kinase, a key regulator of the Hippo signaling pathway

effector, YAP1.[1][9] By inhibiting YES1, CH6953755 can modulate YAP1's transcriptional

activity, which is often dysregulated in cancer to promote cell proliferation and survival.[1][9]
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CH6953755 inhibits the YES1-YAP1 signaling pathway.

Bosutinib, as a dual SRC/ABL inhibitor, impacts signaling pathways central to the pathogenesis

of Chronic Myeloid Leukemia (CML) and other malignancies.[4][8] It effectively abrogates the

constitutive kinase activity of the BCR-ABL fusion protein and also targets SRC family kinases,

which are involved in various cellular processes including proliferation, survival, and migration.

[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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